molecular formula C20H16 B188826 Triphenylethylene CAS No. 58-72-0

Triphenylethylene

Cat. No.: B188826
CAS No.: 58-72-0
M. Wt: 256.3 g/mol
InChI Key: MKYQPGPNVYRMHI-UHFFFAOYSA-N
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Description

Triphenylethylene is an organic compound with the chemical formula C20H16. It is characterized by a central ethylene group bonded to three phenyl groups. This compound is notable for its structural rigidity and has been extensively studied for its unique photophysical properties, including aggregation-induced emission and photochromism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylethylene can be synthesized through various methods, including the Wittig reaction and the Suzuki coupling reaction. In the Wittig reaction, a phosphonium ylide reacts with benzophenone to form this compound. The Suzuki coupling involves the reaction of phenylboronic acid with a halogenated ethylene derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triphenylethylene and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Triphenylethylene exerts its effects primarily through interaction with estrogen receptors. It can act as an agonist or antagonist depending on the target tissue. The compound binds to estrogen receptors, modulating gene expression and influencing cellular processes such as proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural rigidity and the ability to undergo a wide range of chemical reactions. Its derivatives, such as tamoxifen, have significant medical applications, particularly in cancer treatment .

Properties

IUPAC Name

1,2-diphenylethenylbenzene
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InChI

InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
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InChI Key

MKYQPGPNVYRMHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C20H16
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DSSTOX Substance ID

DTXSID3022320
Record name Triphenylethylene
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Molecular Weight

256.3 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Triphenylethylene
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CAS No.

58-72-0
Record name Triphenylethylene
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Synthesis routes and methods

Procedure details

Into a reactor was introduced 41 mL (55 mmol; 1.06 M THF solution) of benzylmagnesium chloride under a nitrogen atmosphere. The contents were cooled to 0° C. Thereafter, a solution prepared by mixing 9.11 g (50.0 mmol) of benzophenone with 18 mL of THF was gradually added dropwise thereto, and this mixture was stirred at room temperature for 1 hour. The resultant reaction mixture was washed with 0.1 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was dissolved in 46 mL of toluene, and 0.18 g of p-toluenesulfonic acid monohydrate was added thereto. Azeotropic dehydration was conducted for 2 hours with toluene refluxing. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution, subsequently dried with anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain 12.5 g (98%) of a transparent oily substance.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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